N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiazole ring, a dimethoxybenzene moiety, and a pyridinylmethyl group
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have significant activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 and Ni(NO3)2. The purity and structure of the synthesized compounds are confirmed through various analytical techniques, including IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the pyridinylmethyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anti-tumor properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of the benzothiazole ring, dimethoxybenzene moiety, and pyridinylmethyl group in this compound contributes to its distinct chemical behavior and potential applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-16-10-11-17(19(13-16)28-2)21(26)25(14-15-7-5-6-12-23-15)22-24-18-8-3-4-9-20(18)29-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGGILIRJYFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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